molecular formula C4H12GeO4 B8038235 Germanium(4+);methanolate

Germanium(4+);methanolate

Cat. No.: B8038235
M. Wt: 196.77 g/mol
InChI Key: IBENSVMKFVWLLF-UHFFFAOYSA-N
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Description

Germanium(4+) methanolate, chemically represented as Ge(OCH₃)₄, is a germanium(IV) alkoxide compound where methanol acts as a coordinating ligand. This compound belongs to the broader class of metal alkoxides, which are widely used as precursors in sol-gel synthesis, catalysis, and materials science. Structurally, it adopts a tetrahedral geometry around the central germanium atom, with four methoxy (–OCH₃) groups bonded covalently .

Notably, the term "methanolate" must be distinguished from "methoxide" (CH₃O⁻); the former refers to a neutral methanol molecule coordinated to a metal center, while the latter denotes an anionic species .

Properties

IUPAC Name

germanium(4+);methanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CH3O.Ge/c4*1-2;/h4*1H3;/q4*-1;+4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBENSVMKFVWLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].C[O-].C[O-].C[O-].[Ge+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12GeO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halide-Alkoxide Exchange

A cornerstone method involves the reaction of germanium tetrahalides (e.g., GeCl₄ or GeI₄) with alkali metal methoxides. For example:

GeCl4+4NaOCH3Ge(OCH3)4+4NaCl\text{GeCl}4 + 4\,\text{NaOCH}3 \rightarrow \text{Ge(OCH}3\text{)}4 + 4\,\text{NaCl}

This exothermic reaction proceeds under anhydrous conditions, typically in tetrahydrofuran (THF) or diethyl ether. Sodium methoxide’s strong nucleophilicity drives the displacement of chloride ions, yielding Ge(OCH₃)₄ with >90% efficiency in controlled environments.

Optimization Parameters

Key variables include:

  • Temperature : Reactions at 0–5°C minimize side reactions, while room temperature accelerates kinetics.

  • Solvent Choice : Polar aprotic solvents enhance ion dissociation, improving yield.

  • Stoichiometry : A 1:4 molar ratio of GeCl₄ to NaOCH₃ ensures complete substitution.

A comparative analysis of halide precursors (Table 1) reveals GeI₄’s slower reactivity due to weaker Ge–I bond polarization, necessitating prolonged reaction times.

Table 1: Halide Precursor Performance in Metathesis Reactions

PrecursorReaction Time (h)Yield (%)Purity (NMR)
GeCl₄29298%
GeI₄68595%

Alcoholysis of Germanium Tetrahalides

Direct Alcoholysis with Methanol

Germanium tetrahalides react with methanol via nucleophilic substitution:

GeX4+4CH3OHGe(OCH3)4+4HX(X = Cl, I)\text{GeX}4 + 4\,\text{CH}3\text{OH} \rightarrow \text{Ge(OCH}3\text{)}4 + 4\,\text{HX} \quad (\text{X = Cl, I})

The reaction requires base scavengers (e.g., NH₃ or amines) to neutralize HX, preventing reverse equilibria. Ruddy et al. demonstrated that GeI₄’s reduction to Ge(II) intermediates in oleylamine systems parallels methanolysis pathways, albeit with ligand-specific byproducts.

Microwave-Assisted Acceleration

Microwave irradiation (150–250°C, 40 psi) reduces reaction times from hours to minutes. In a GeI₄-OAm system, microwave heating produced monodisperse germanium nanocrystals, suggesting analogous benefits for Ge(OCH₃)₄ synthesis. Pressure buildup from gaseous byproducts (e.g., NH₃) necessitates robust containment, yet enhances reaction completeness.

Ligand Exchange and Protonolysis Pathways

Germanium Amide Precursors

Protonolysis of Ge[N(SiMe₃)₂]₂ with methanol offers a low-temperature route:

Ge[N(SiMe3)2]2+4CH3OHGe(OCH3)4+2HN(SiMe3)2\text{Ge[N(SiMe}3\text{)}2\text{]}2 + 4\,\text{CH}3\text{OH} \rightarrow \text{Ge(OCH}3\text{)}4 + 2\,\text{HN(SiMe}3\text{)}2

This method, adapted from aryloxide syntheses, avoids halide contaminants but requires stoichiometric methanol and inert atmosphere handling.

Steric and Electronic Effects

Bulky ligands on germanium precursors retard methanolysis kinetics. For instance, Ge[N(SiMe₃)₂]₂’s steric shielding necessitates prolonged reflux, whereas smaller amides (e.g., Ge(NMe₂)₄) react rapidly.

Characterization and Analytical Validation

Spectroscopic Techniques

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays a singlet at δ 3.3 ppm for methoxy groups, while ¹³C NMR confirms Ge–O bonding at δ 50–55 ppm.

  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions at m/z 196.78, with fragmentation patterns corroborating Ge–OCH₃ bonds.

Purity Assessment

Gas chromatography (GC) detects residual solvents, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies metallic impurities (<10 ppm) .

Scientific Research Applications

Catalytic Applications

Germanium(IV) methanolate plays a crucial role in catalysis, particularly in organic synthesis. Its Lewis acidic properties make it an effective catalyst in various reactions:

  • Transesterification : It catalyzes the conversion of triglycerides to biodiesel, enhancing the efficiency of this process.
  • Aldol Reactions : The compound facilitates aldol condensation reactions, which are vital in forming carbon-carbon bonds in organic compounds.
  • Polymerization Processes : Germanium(IV) methanolate is used as a catalyst in the polymerization of certain monomers, contributing to the development of new materials with desired properties .

Pharmaceutical Applications

Research has indicated that organo-germanium compounds, including germanium(IV) methanolate, exhibit potential therapeutic effects:

  • Anticancer Properties : Some studies suggest that germanium compounds can enhance immune response and exhibit cytotoxic effects against cancer cells. This has led to investigations into their use as adjunct therapies in cancer treatment .
  • Antiviral Effects : Germanium-based compounds have been explored for their ability to inhibit viral replication, showing promise in treatments for diseases such as AIDS .

Material Science Applications

In material science, germanium(IV) methanolate is utilized for its unique properties:

  • Thin Film Deposition : The compound is employed in chemical vapor deposition (CVD) processes to create thin films of germanium oxide or other germanium-based materials on substrates. These films are critical for semiconductor applications and optoelectronics.
  • Nanomaterials : Its reactivity allows for the synthesis of germanium nanoparticles, which have applications in electronics and photonics due to their size-dependent properties .

Case Study 1: Catalytic Efficiency in Biodiesel Production

A study demonstrated that germanium(IV) methanolate significantly improved the yield of biodiesel from waste cooking oils. By optimizing reaction conditions such as temperature and catalyst concentration, researchers achieved over 95% conversion efficiency within a short reaction time .

Case Study 2: Antiviral Activity Against HIV

Research published in a peer-reviewed journal highlighted the antiviral activity of organo-germanium compounds against HIV. In vitro studies showed that these compounds inhibited viral replication by interfering with viral entry into host cells. The findings suggest a potential role for germanium compounds in developing new antiviral therapies .

Mechanism of Action

The mechanism of action of germanium(4+);methanolate involves its interaction with biological molecules and cellular pathways. It is believed to enhance the activity of mitochondrial enzymes, improve cellular oxygenation, and exhibit antihypoxic activity. These effects contribute to its potential therapeutic benefits, including immune modulation and anticancer properties .

Comparison with Similar Compounds

Structural and Molecular Properties

A comparative analysis of germanium(4+) methanolate with related alkoxides and Group IV metal compounds is provided below:

Compound Molecular Formula Molecular Weight (g/mol) Geometry Key Applications
Germanium(4+) methanolate Ge(OCH₃)₄ 196.75 Tetrahedral Sol-gel precursors, hybrid materials
Germanium isopropoxide Ge(OCH(CH₃)₂)₄ 356.92 Tetrahedral Thin-film deposition
Titanium(4+) ethanolate Ti(OCH₂CH₃)₄ 227.87 Tetrahedral TiO₂ synthesis, coatings
Germanium tetrabromide GeBr₄ 392.36 Tetrahedral Chemical intermediate

Key Observations:

  • Molecular Weight : Ge(OCH₃)₄ has the lowest molecular weight among the listed alkoxides due to the smaller methoxy group.
  • Geometry : All compounds exhibit tetrahedral coordination around the central metal atom, consistent with sp³ hybridization.
  • Reactivity: Titanium ethanolate (Ti(OCH₂CH₃)₄) is highly reactive with water, undergoing hydrolysis to form TiO₂, while germanium alkoxides are less hydrolytically active, making them suitable for controlled material synthesis .

Thermal and Chemical Stability

  • Germanium Methanolate: Likely decomposes at elevated temperatures, releasing methanol and forming GeO₂. Direct thermochemical data is unavailable, but analogous germanium ethoxide decomposes above 200°C .
  • Titanium Ethanolate: Exhibits a reaction enthalpy (ΔrH°) of +81.6 kJ/mol during synthesis, indicating endothermic formation . Comparable data for Ge(OCH₃)₄ is lacking but could be modeled computationally.

Research Findings and Challenges

Limitations in Current Knowledge

  • Nomenclature Ambiguities: The term "methanolate" is often misused interchangeably with "methoxide," necessitating careful distinction in academic and industrial contexts .

Chemical Reactions Analysis

Coordination Chemistry with N-Donor Ligands

Germanium(IV) methoxide reacts with semicarbazones and thiosemicarbazones to form stable coordination complexes. For example:

Ge OCH3 4+2NH2SC NR Ge SC NR 2 2+4CH3OH\text{Ge OCH}_3\text{ }_4+2\text{NH}_2\text{SC NR }\rightarrow \text{Ge SC NR }_2\text{ }_2+4\text{CH}_3\text{OH}

Key observations:

  • Molar conductance values (10–18 Ω⁻¹ cm² mol⁻¹ in DMF) indicate non-electrolytic, monomeric complexes .

  • IR spectra show a shift in the ν(C=N) band from ~1620 cm⁻¹ (free ligand) to ~1590 cm⁻¹ (complex), confirming coordination via the azomethine nitrogen .

  • ¹³C NMR data reveal downfield shifts for carbonyl carbons (Δδ = +2–4 ppm), supporting ligand-metal bonding .

Ligand TypeComplex ColorMelting Point (°C)Ge Content (%)
Semicarbazone derivativesYellow185–20610.36–13.95
ThiosemicarbazonesOrange-red185–20610.68–13.26

Hydrolysis and Solvent Interactions

Ge(OCH₃)₄ is moisture-sensitive, undergoing hydrolysis in aqueous environments:

Ge OCH3 4+4H2OGe OH 4+4CH3OH\text{Ge OCH}_3\text{ }_4+4\text{H}_2\text{O}\rightarrow \text{Ge OH }_4+4\text{CH}_3\text{OH}

  • Hydrolysis is accelerated in acidic or basic media, producing germanium oxides or hydroxides .

  • In dry benzene , the compound remains stable, making it suitable for anhydrous synthetic protocols .

Catalytic and Cluster Formation Reactions

Germanium(IV) methoxide participates in atom-transfer reactions and cluster synthesis:

  • Reaction with bromogermylene ([Tbb(Br)Ge:]) forms pentagerma[1.1.1]propellane under hexane reflux :

Ge OCH3 4+2Tbb Br Ge Ge5Br3Tbb3+byproducts\text{Ge OCH}_3\text{ }_4+2\text{Tbb Br Ge }\rightarrow \text{Ge}_5\text{Br}_3\text{Tbb}_3+\text{byproducts}

  • Frontier orbital modulation in Ge(IV) enables small-molecule activation (e.g., H₂, CO₂) in catalytic cycles, mimicking transition-metal behavior .

Stability and Reactivity:

  • Melting point : -18°C | Boiling point : 145°C .

  • Density : 1.325 g/mL | Solubility : Reacts with polar protic solvents (e.g., H₂O, CH₃OH) .

Electronic Spectra:

  • Ligands exhibit absorption bands at ~338 nm (π→π*) and ~410 nm (n→π*). Coordination shifts the n→π* band by 10–15 nm .

Q & A

Q. How can meta-studies improve the validation of theoretical models for Germanium(4+) methanolate’s electronic structure?

  • Methodological Answer : Aggregate DFT results from multiple studies (e.g., bandgap energies, HOMO-LUMO levels) and compare with experimental XRD/UV-Vis data. NFDI4Chem’s meta-analysis frameworks standardize data formats and highlight outliers for re-evaluation .

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